molecular formula C11H18BNO4S B1386964 (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS No. 874219-47-3

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

Cat. No. B1386964
CAS RN: 874219-47-3
M. Wt: 271.15 g/mol
InChI Key: PDKNOWSWRNUQHQ-UHFFFAOYSA-N
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Description

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, also known as 5-Bn-2-Me-SBPA, is a boronic acid derivative of 2-methylphenyl sulfamoyl that has been studied for its potential applications in scientific research. It is a valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and synthetic chemistry.

Mechanism of Action

Target of Action

Boronic esters, a class of compounds to which this molecule belongs, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The mode of action of this compound is likely related to its role as a boronic ester. Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron group . This process can be catalyzed and results in the formation of new bonds . The exact interaction of this compound with its targets would depend on the specific reaction conditions and the other molecules involved.

Biochemical Pathways

Boronic esters are known to be involved in various transformations that lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can have significant downstream effects, influencing the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetic properties of boronic esters in general can be influenced by factors such as their sensitivity to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In general, the use of boronic esters like this compound can enable the synthesis of a wide range of organic compounds with high enantioselectivity . For example, the protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions can affect their stability and reactivity . Additionally, the cost of arylboronic acids, which are used in the formation of boronic esters, can be a practical consideration in their use .

Advantages and Limitations for Lab Experiments

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acidPA has several advantages for lab experiments. It is a stable compound that is easy to synthesize and store, and it is relatively inexpensive. Additionally, it is a versatile molecule that can be used in a variety of reactions and syntheses. However, it does have some limitations. It is a relatively small molecule, and it is not very soluble in water, which can make it difficult to use in some reactions.

Future Directions

There are a number of potential future directions for (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acidPA. It could be used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents. Additionally, it could be used in the synthesis of compounds with potential applications in the fields of nanotechnology and materials science. Finally, it could be used in the synthesis of compounds with potential applications in the fields of biotechnology and biopharmaceuticals.

Scientific Research Applications

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acidPA is a valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and synthetic chemistry. It has been used as a catalyst for the synthesis of small molecules and for the preparation of compounds for drug discovery and development. It has also been used in the synthesis of peptides, proteins, and other biopolymers-based compounds. Additionally, (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acidPA has been used in the synthesis of fluorescent dyes, which are important tools for studying biological processes.

properties

IUPAC Name

[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNOWSWRNUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657418
Record name [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874219-47-3
Record name [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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